molecular formula C13H19NO4 B8539118 (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester

(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester

Cat. No.: B8539118
M. Wt: 253.29 g/mol
InChI Key: GZUDIQSQYBMKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a benzyl group substituted with hydroxy and methoxy groups, and a carbamic acid esterified with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester typically involves the reaction of (4-Hydroxy-2-methoxy-benzyl)amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane, room temperature

    Reduction: LiAlH4, ether, low temperature

    Substitution: Nucleophiles like sodium azide, DMF (Dimethylformamide), elevated temperature

Major Products Formed

    Oxidation: this compound can form (4-Oxo-2-methoxy-benzyl)-carbamic acid tert-butyl ester.

    Reduction: The reduction can yield (4-Hydroxy-2-methoxy-benzyl)-carbinol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex molecules. It can also serve as a protecting group for amines in multi-step organic syntheses.

Biology

In biological research, this compound might be used to study enzyme interactions, particularly those involving carbamate esters. It can also be used in the development of enzyme inhibitors.

Medicine

In medicine, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory or anti-cancer properties.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester would depend on its specific application. In general, carbamates can inhibit enzymes by carbamoylation of the active site. This compound might interact with specific molecular targets, leading to the inhibition of enzyme activity or modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxy-2-methoxy-benzyl)-carbamic acid methyl ester
  • (4-Hydroxy-2-methoxy-benzyl)-carbamic acid ethyl ester
  • (4-Hydroxy-2-methoxy-benzyl)-carbamic acid isopropyl ester

Uniqueness

(4-Hydroxy-2-methoxybenzyl)carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can provide steric hindrance and influence the compound’s reactivity and stability. This can make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxy-2-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-5-6-10(15)7-11(9)17-4/h5-7,15H,8H2,1-4H3,(H,14,16)

InChI Key

GZUDIQSQYBMKAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)O)OC

Origin of Product

United States

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